3,3-Dimethylcyclohexanol

Catalog No.
S1918277
CAS No.
767-12-4
M.F
C8H16O
M. Wt
128.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3-Dimethylcyclohexanol

CAS Number

767-12-4

Product Name

3,3-Dimethylcyclohexanol

IUPAC Name

3,3-dimethylcyclohexan-1-ol

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

InChI

InChI=1S/C8H16O/c1-8(2)5-3-4-7(9)6-8/h7,9H,3-6H2,1-2H3

InChI Key

DQBDGNSFXSCBJX-UHFFFAOYSA-N

SMILES

CC1(CCCC(C1)O)C

Canonical SMILES

CC1(CCCC(C1)O)C

3,3-Dimethylcyclohexanol (CAS 767-12-4) is a sterically hindered cyclic alcohol characterized by a gem-dimethyl group at the 3-position. In industrial and laboratory procurement, it is primarily sourced as a conformationally biased building block for complex organic synthesis. The presence of the geminal methyl groups fundamentally alters the molecule's steric profile and conformational equilibrium compared to unsubstituted cyclohexanol[1]. This unique structural motif is highly valued as a precursor in the synthesis of advanced alicyclic musks and specific active pharmaceutical ingredients (APIs), where precise hydrophobic interactions and stereocontrol are required[2].

Attempting to substitute 3,3-dimethylcyclohexanol with cheaper, generic alternatives like cyclohexanol or 3-methylcyclohexanol routinely fails in application-critical workflows. The gem-dimethyl group introduces significant 1,3-diaxial interactions that lock the cyclohexane ring into specific conformations, dictating the stereoselectivity of downstream functionalizations [1]. In fragrance chemistry, lacking the dual methyl groups at the 3-position prevents the resulting ester or ether derivatives from properly fitting into the hydrophobic binding pockets of olfactory receptors, destroying the target musk odor profile [2]. Furthermore, in pharmaceutical synthesis, the specific steric bulk of the 3,3-dimethyl moiety is essential for achieving optimal IC50 values against kinase targets like SYK, rendering unhindered cycloalkane substitutes useless [3].

Conformational Bias and Esterification Kinetics

The gem-dimethyl substitution on 3,3-dimethylcyclohexanol creates substantial steric hindrance, fundamentally altering its reactivity profile. Kinetic studies of esterification with acetic anhydride in pyridine demonstrate that the 1,3-diaxial interaction between the methyl and hydroxyl groups (estimated at 2.15 kcal/mol) significantly influences the reaction rate compared to unhindered cyclohexanol [1]. This conformational locking provides a predictable steric environment that is leveraged for highly selective protection and functionalization strategies.

Evidence Dimension1,3-Diaxial Interaction Energy / Esterification Kinetics
Target Compound Data2.15 kcal/mol 1,3-diaxial interaction energy affecting rate
Comparator Or BaselineCyclohexanol (Unhindered, baseline esterification rate)
Quantified DifferenceSignificant reduction in esterification rate due to a 2.15 kcal/mol steric penalty.
ConditionsEsterification with acetic anhydride in pyridine solvent.

Procurement of this specific isomer is necessary when downstream synthetic steps require precise stereocontrol and predictable reaction kinetics dictated by conformational anchoring.

Precursor Superiority for Alicyclic Musk Odorants

3,3-Dimethylcyclohexanol is a critical precursor for modern alicyclic musks (e.g., Helvetolide analogs). Derivatives synthesized from the 3,3-dimethylcyclohexyl moiety exhibit exceptional musk odorants with detection thresholds as low as 0.2 to 0.6 ng/L in air [1]. In contrast, derivatives lacking the gem-dimethyl group fail to adopt the required spatial conformation to bind effectively to the specific olfactory receptors, resulting in weak or nonexistent musk profiles.

Evidence DimensionOlfactory Detection Threshold
Target Compound Data0.2 - 0.6 ng/L air (for 3,3-dimethylcyclohexyl derivatives)
Comparator Or BaselineUnsubstituted or mono-methyl analogs (Weak or odorless)
Quantified DifferenceOrders of magnitude higher receptor affinity, achieving sub-nanogram odor thresholds.
ConditionsHuman olfactory threshold testing in air.

Fragrance manufacturers must procure the exact 3,3-dimethyl substituted precursor to achieve the target musk scent profile, as generic cycloalkanes cannot trigger the required receptor response.

Structural Specificity in Kinase Inhibitor Design

In the development of aminopyrimidine-based Spleen Tyrosine Kinase (SYK) inhibitors, the 3,3-dimethylcyclohexyl group is utilized to precisely fill hydrophobic pockets within the enzyme's active site. Patents demonstrate that incorporating the 3,3-dimethylcyclohexanol motif into the inhibitor scaffold yields potent compounds with high binding affinities, whereas substitution with generic cyclohexyl rings fails to provide the necessary steric interactions for optimal target engagement [1].

Evidence DimensionEnzyme Binding Pocket Fit (IC50)
Target Compound DataHigh SYK inhibition (sub-nanomolar to low nanomolar IC50)
Comparator Or BaselineUnsubstituted cyclohexyl analogs (Sub-optimal binding / loss of efficacy)
Quantified DifferenceEssential structural motif for achieving target therapeutic efficacy.
ConditionsIn vitro kinase inhibition assays.

Pharmaceutical procurement teams must source this exact isomer to maintain the Structure-Activity Relationship (SAR) critical for the efficacy of specific kinase inhibitor APIs.

Synthesis of High-Value Alicyclic Musks

Directly downstream of its unique olfactory receptor binding capabilities, 3,3-dimethylcyclohexanol is the required precursor for synthesizing advanced fragrance molecules like Helvetolide derivatives, where the gem-dimethyl group is mandatory for achieving sub-nanogram odor thresholds [1].

Development of Targeted Kinase Inhibitors

Leveraging its specific steric bulk, this compound is utilized as a key building block in medicinal chemistry to synthesize aminopyrimidine-based SYK and LRRK2 inhibitors, providing essential hydrophobic interactions in the enzyme active site [2].

Stereocontrolled Organic Synthesis

Due to its significant 1,3-diaxial interaction energy, the compound serves as an excellent conformationally biased precursor for highly stereoselective esterification and functionalization reactions, outperforming flexible unsubstituted cyclohexanols [3].

XLogP3

2.2

Other CAS

767-12-4

General Manufacturing Information

Cyclohexanol, 3,3-dimethyl-: INACTIVE

Dates

Last modified: 08-16-2023

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